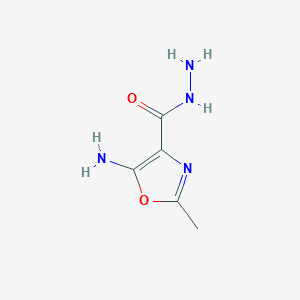

5-Amino-2-methyloxazole-4-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-2-methyloxazole-4-carbohydrazide is a heterocyclic compound with the molecular formula C5H8N4O2. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methyloxazole-4-carbohydrazide typically involves the reaction of 2-methyloxazole-4-carbohydrazide with an amine source under controlled conditions. One common method involves the use of hydrazine hydrate as a reagent, which reacts with 2-methyloxazole-4-carboxylic acid to form the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methyloxazole-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents such as bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazole derivatives, while reduction can yield amino-substituted oxazoles .

Scientific Research Applications

5-Amino-2-methyloxazole-4-carbohydrazide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Amino-2-methyloxazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to the modulation of biochemical pathways involved in inflammation and cancer progression. The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its energetic properties and applications in the synthesis of nitrogen-rich compounds.

5-Amino-pyrazoles: Widely used in organic and medicinal synthesis due to their versatility and biological activity.

Uniqueness

5-Amino-2-methyloxazole-4-carbohydrazide stands out due to its unique oxazole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Biological Activity

5-Amino-2-methyloxazole-4-carbohydrazide (CAS No. 99419-09-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available data on its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: 5-amino-2-methyl-1,3-oxazole-4-carbohydrazide

Molecular Formula: C5H8N4O2

Molecular Weight: 172.14 g/mol

The structure of this compound features a methyloxazole ring with an amino group and a carbohydrazide moiety, which may contribute to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The presence of the amino and carbohydrazide groups enhances its binding affinity to target proteins, potentially influencing cellular pathways involved in proliferation and apoptosis.

Biological Activities

-

Antiproliferative Activity:

Recent studies have evaluated the antiproliferative effects of various derivatives related to oxazole compounds. Although specific data on this compound is limited, related compounds have shown significant activity against cancer cell lines. For instance, compounds with similar oxazole structures demonstrated IC50 values ranging from nanomolar to micromolar concentrations against various tumor cell lines .Compound IC50 (nM) Cell Line 4g 0.35–4.6 Jurkat 4i 0.5–20.2 SEM -

Cytotoxicity in Normal Cells:

In vitro studies assessing cytotoxicity against normal human cells indicated that certain oxazole derivatives exhibited low toxicity, with IC50 values greater than 10 μM in peripheral blood lymphocytes and >100 μM in human umbilical endothelial cells . This suggests a favorable therapeutic index for these compounds. -

Antimicrobial Activity:

While specific studies on this compound are sparse, related oxazole derivatives have been investigated for antimicrobial properties, demonstrating effectiveness against various bacterial strains . This potential could be explored further for therapeutic applications.

Case Studies and Research Findings

A significant study focused on the synthesis and biological evaluation of oxazole derivatives highlighted the importance of substituent positioning on the aromatic rings for optimizing antiproliferative activity . The findings indicated that minor modifications could yield compounds with vastly different potencies, emphasizing the need for systematic exploration of structural variations.

Example Study

In one study, derivatives were synthesized and tested against a panel of human tumor cell lines:

- Compound 4g showed equipotency to a known reference compound (CA-4) against specific cancer cells while being significantly more active against others.

- Compound 4i exhibited varied potency based on substituent modifications, reinforcing the critical role of chemical structure in determining biological efficacy.

Properties

CAS No. |

99419-09-7 |

|---|---|

Molecular Formula |

C5H8N4O2 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

5-amino-2-methyl-1,3-oxazole-4-carbohydrazide |

InChI |

InChI=1S/C5H8N4O2/c1-2-8-3(4(6)11-2)5(10)9-7/h6-7H2,1H3,(H,9,10) |

InChI Key |

CUQVAKVWCUYGOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(O1)N)C(=O)NN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.